molecular formula C17H23Cl3N2O3S B12213012 Methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12213012
M. Wt: 441.8 g/mol
InChI Key: GBFDKBILVBSGJC-UHFFFAOYSA-N
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Description

Methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene ring, a trichloroethyl group, and a dimethylpropanoyl amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Trichloroethyl Group: The trichloroethyl group can be introduced via a nucleophilic substitution reaction using a trichloroethyl halide.

    Attachment of the Dimethylpropanoyl Amide: The dimethylpropanoyl amide group can be attached through an amide coupling reaction using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H23Cl3N2O3S

Molecular Weight

441.8 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H23Cl3N2O3S/c1-16(2,3)15(24)22-14(17(18,19)20)21-12-11(13(23)25-4)9-7-5-6-8-10(9)26-12/h14,21H,5-8H2,1-4H3,(H,22,24)

InChI Key

GBFDKBILVBSGJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=C(C2=C(S1)CCCC2)C(=O)OC

Origin of Product

United States

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